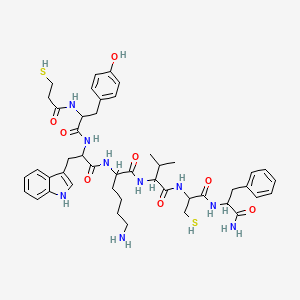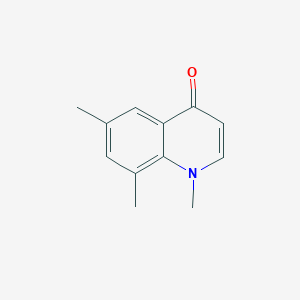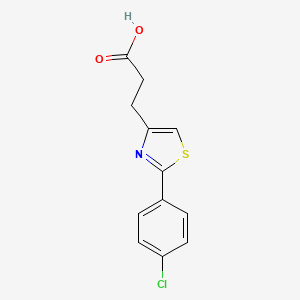![molecular formula C16H14FNO3 B12109685 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenyl group and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can be achieved through solid-phase methods. One common approach involves starting with an Fmoc-protected phenylalanine bound to a Wang resin. The synthesis proceeds through a series of deprotection, benzoylation, and cleavage steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method is advantageous due to its efficiency and ability to produce enantiopure compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid: This compound is structurally similar and shares many properties with 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid.
2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid:
Uniqueness: this compound stands out due to its specific combination of a fluorophenyl group and a phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14FNO3 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
3-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-12(7-9-13)16(21)18-14(10-15(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Clé InChI |
ISPREAAPOOZXHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



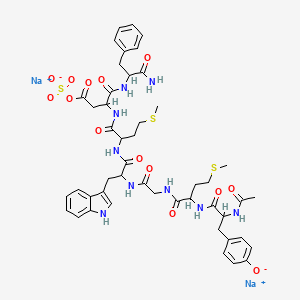

![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
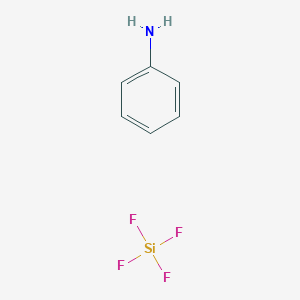
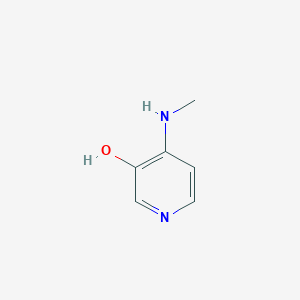
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
